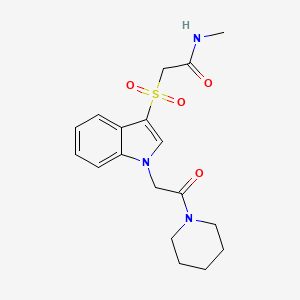

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878058-40-3

Cat. No.: VC5486896

Molecular Formula: C18H23N3O4S

Molecular Weight: 377.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878058-40-3 |

|---|---|

| Molecular Formula | C18H23N3O4S |

| Molecular Weight | 377.46 |

| IUPAC Name | N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

| Standard InChI | InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22) |

| Standard InChI Key | ANESAOCUTDNSTF-UHFFFAOYSA-N |

| SMILES | CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Introduction

Structural Characteristics and Molecular Design

Core Scaffold and Functional Groups

The compound’s structure features a central indole moiety, a bicyclic aromatic system common in natural products and pharmaceuticals. Positioned at the indole’s 3rd carbon is a sulfonamide group (), which is further substituted by an N-methyl acetamide side chain. The indole’s 1st nitrogen is functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl group, introducing a ketone and a piperidine ring into the structure. This combination creates a hybrid molecule with potential multifunctional activity, as each component has established pharmacological roles:

-

Indole: Found in serotonin receptor modulators and kinase inhibitors.

-

Sulfonamide: Associated with antibacterial agents (e.g., sulfa drugs) and carbonic anhydrase inhibitors.

-

Piperidine: A common scaffold in central nervous system (CNS) drugs and enzyme inhibitors.

The SMILES notation (CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3) and InChIKey (ANESAOCUTDNSTF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.

Physicochemical and Pharmacokinetic Properties

Molecular Descriptors and Solubility Predictions

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.46 g/mol |

| Calculated LogP | ~2.1 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

A comparison of three related compounds illustrates how structural variations influence properties:

The N-methyl acetamide group in the target compound likely reduces metabolic degradation compared to bulkier aryl substituents, balancing potency and pharmacokinetics.

Research Gaps and Future Directions

Priority Areas for Experimental Validation

-

Target Identification: High-throughput screening against kinase or GPCR panels.

-

In Vivo Toxicity: Acute toxicity studies in rodent models.

-

Synthetic Scalability: Development of cost-effective, high-yield routes for industrial production.

Collaborative efforts between computational chemists and pharmacologists will be critical to unlocking this compound’s therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume